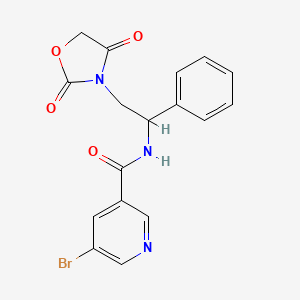

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the nicotinamide family and is known for its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole : This study details the synthesis of compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, leading to derivatives with significant antimicrobial activity. These compounds were tested against various bacteria and fungi, showing efficacy comparable to standard drugs in some cases. The methodology and results provide insight into the potential for developing antimicrobial agents based on nicotinic acid derivatives (Patel & Shaikh, 2010).

Supramolecular Chemistry

Self-assembly Hydrogen-bonded Supramolecular Arrays from Copper(II) Halogenobenzoates with Nicotinamide : This research focuses on the use of nicotinamide in creating supramolecular structures with copper(II) halogenobenzoates. The structures exhibit hydrogen-bonding-coordination chains and networks, with implications for material science and chemistry (Halaška et al., 2016).

Antiprotozoal Activity

Synthesis and Antiprotozoal Activity of Aza-analogues of Furamidine : This study synthesizes and evaluates the antiprotozoal activity of nicotinamide derivatives, showing potent activity against Trypanosoma and Plasmodium species. This research contributes to the development of treatments for diseases like trypanosomiasis and malaria (Ismail et al., 2003).

Dermatological Applications

Nicotinamide – Biologic Actions of an Emerging Cosmetic Ingredient : Nicotinamide's role in skin health, acting as an antioxidant and involved in various oxidative-reduction reactions, is discussed. Its emerging importance in treating and preventing skin diseases underscores its versatility and potential in dermatological applications (Otte, Borelli, & Korting, 2005).

Herbicide Resistance

Herbicide Resistance in Transgenic Plants Expressing a Bacterial Detoxification Gene : Demonstrates a groundbreaking approach to achieving herbicide resistance in plants by expressing a bacterial gene capable of detoxifying bromoxynil. This research paves the way for developing crops that can withstand herbicidal treatments, highlighting a novel application of nicotinamide-related compounds in agriculture (Stalker, McBride, & Malyj, 1988).

Propiedades

IUPAC Name |

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O4/c18-13-6-12(7-19-8-13)16(23)20-14(11-4-2-1-3-5-11)9-21-15(22)10-25-17(21)24/h1-8,14H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWPDEOQRQIJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)

![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)

![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)

![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)

![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)

![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)

![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)